What are the chemical properties of tert-Butyl ((6-aminopyridin-3-yl)methyl)carbamate?
What are the chemical properties of tert-Butyl ((6-aminopyridin-3-yl)methyl)carbamate?
An In-Depth Technical Guide to a Key Pharmaceutical Intermediate: tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
A Note on Nomenclature: This guide focuses on the chemical properties and applications of tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (CAS Number: 571188-59-5) . While the initial query specified "tert-Butyl ((6-aminopyridin-3-yl)methyl)carbamate," a comprehensive search of scientific literature reveals a scarcity of data for this specific molecule. In contrast, the piperazine-containing analogue is a well-documented and critically important compound in pharmaceutical development. Given its significance and the extensive availability of technical data, this guide has been structured to provide an in-depth analysis of this key intermediate, which is likely the intended subject of interest for researchers in the field.
Introduction and Strategic Importance
tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate is a heterocyclic organic compound that has emerged as a cornerstone intermediate in modern medicinal chemistry. Its structure, featuring a 2-aminopyridine moiety linked to a Boc-protected piperazine ring, provides a versatile scaffold for the synthesis of complex pharmaceutical agents.
The primary significance of this compound lies in its role as a key building block for the synthesis of Palbociclib and other selective inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6).[1][2][] These drugs represent a major advancement in the treatment of certain types of breast cancer.[2][4] The bifunctional nature of the molecule—possessing a nucleophilic primary amine on the pyridine ring and a protected secondary amine within the piperazine ring—allows for sequential, controlled reactions, making it an invaluable tool for drug development professionals.[1]
Physicochemical and Structural Properties
The physical and chemical characteristics of a compound are fundamental to its handling, reaction optimization, and formulation. The properties of tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate are summarized below.
| Property | Value | Source(s) |
| CAS Number | 571188-59-5 | [5] |
| Molecular Formula | C₁₄H₂₂N₄O₂ | [4][5][6] |
| Molecular Weight | 278.35 g/mol | [4][5][6] |
| Appearance | White to brown or dark yellow solid/powder | [1][7] |
| Melting Point | 130-132 °C | [][6][8] |
| Boiling Point | 454.1±45.0 °C at 760 mmHg | [] |
| Density | ~1.2 g/cm³ | [6][8] |
| Solubility | DMSO (Slightly), Methanol (Very Slightly) | [7] |
| Flash Point | 228.4±28.7 °C | [6][8] |
| InChIKey | RMULRXHUNOVPEI-UHFFFAOYSA-N | [5] |
Synthesis and Purification Methodologies
The reliable and high-yield synthesis of this intermediate is critical for its application in pharmaceutical manufacturing. The most prevalent and efficient method involves the catalytic hydrogenation of its nitro precursor.
Protocol: Synthesis via Catalytic Hydrogenation
This protocol describes the reduction of tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate to the desired amine. The high efficiency of this reaction, often exceeding 97%, makes it suitable for large-scale production.[1][9]
Step-by-Step Methodology:
-
Reactor Setup: A suitable pressure reactor (autoclave) or a flask equipped for hydrogenation (e.g., using a hydrogen balloon) is purged with an inert gas, such as nitrogen.[8][9]
-
Charging the Reactor: Charge the reactor with the starting material, tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate, a suitable solvent (typically methanol, ethanol, or a mixture with ethyl acetate), and a palladium on carbon catalyst (10% Pd/C, often 50% wet to mitigate fire risk).[1][8][9]
-
Hydrogenation: The system is evacuated to remove the inert gas and then charged with hydrogen gas to a desired pressure (e.g., 1 bar or higher).[8] The reaction mixture is stirred vigorously at room temperature.
-
Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is fully consumed (typically 5 to 16 hours).[8][9]
-
Work-up: Upon completion, the hydrogen atmosphere is carefully evacuated and replaced with an inert gas.[9] The catalyst is removed by filtration through a pad of a filter aid like Celite.[8]
-
Isolation and Purification: The filtrate is concentrated under reduced pressure to yield the crude product.[9] Further purification can be achieved by trituration with a solvent like tert-butyl methyl ether or by recrystallization from a solvent system such as ethyl acetate/cyclohexane to afford the final product with high purity (≥99.5%).[8]
Caption: General workflow for the synthesis via catalytic hydrogenation.
Spectroscopic and Analytical Profile
Structural confirmation and purity assessment are typically performed using standard spectroscopic methods.
-
¹H NMR: Proton NMR provides characteristic signals for the molecule. Data reported in the literature includes signals for the tert-butyl group protons (singlet, ~1.41 ppm), the piperazine ring protons (two multiplets, ~3.31 and ~3.72 ppm), and the aromatic protons on the pyridine ring.[10]
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition. The expected (M+H)⁺ ion is approximately m/z 279.1820.[9][10]
Reactivity and Applications in Drug Discovery
The utility of this compound stems from its defined points of reactivity, which can be addressed in a controlled, sequential manner.
-
Bifunctional Scaffold: The primary amino group on the pyridine ring is a potent nucleophile, readily participating in coupling reactions (e.g., amide bond formation, reductive amination, Buchwald-Hartwig amination) to build out one vector of the molecule. The Boc-protected piperazine nitrogen is unreactive under these conditions.
-
Deprotection and Functionalization: Subsequent treatment with a strong acid (e.g., trifluoroacetic acid or HCl) cleaves the tert-butoxycarbonyl (Boc) protecting group, revealing a secondary amine on the piperazine ring. This newly liberated amine provides a second handle for further chemical modification.
This strategic reactivity makes it an ideal fragment and scaffold for building complex molecules, particularly kinase inhibitors.[2]
Caption: Strategic use as a bifunctional scaffold in multi-step synthesis.
Safety, Handling, and Storage
Proper handling and storage are essential for maintaining the integrity of the compound and ensuring laboratory safety.
-
Hazard Identification: The compound is classified as harmful if swallowed (H302) and may cause skin, eye, and respiratory irritation (H315, H319, H335).[5][7]
-
Personal Protective Equipment (PPE): Standard PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat, should be worn.[7][11] Handling should occur in a well-ventilated area or a chemical fume hood.[7][12]
-
Storage: The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[11][12]
-
Spill Management: In case of a spill, evacuate the area, remove all sources of ignition, and use non-sparking tools for cleanup.[7] Prevent the material from entering drains.[7][11]
Conclusion
tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate is more than a simple chemical; it is a critical enabler of advanced pharmaceutical synthesis. Its well-defined physicochemical properties, reliable manufacturing process, and strategic reactivity make it an indispensable tool for researchers and drug development professionals. A thorough understanding of its chemistry and handling is paramount for its effective and safe utilization in the creation of next-generation therapeutics.
References
- ChemicalBook. (2023). tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate - Safety Data Sheet.
- PubChem. (n.d.). tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate. National Center for Biotechnology Information.
- Echemi. (n.d.). tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate Safety Data Sheets.
- Fisher Scientific. (2021). Safety Data Sheet - tert-Butyl carbamate.
- ChemShuttle. (n.d.). tert-butyl (1-(6-aminopyridin-3-yl)piperidin-4-yl)(methyl)carbamate.
- Watson International Ltd. (n.d.). MSDS of tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate.
- Echemi. (n.d.). tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate 571188-59-5 high purity.
- PubChem. (n.d.). tert-butyl ((3R,6S)-6-methylpiperidin-3-yl)carbamate. National Center for Biotechnology Information.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Application of Tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (571188-59-5).
- Supporting Information. (n.d.). Characterization Data of the Products.
- ECHEMI. (n.d.). 571188-59-5, tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate Formula.
- Pittelkow, M., et al. (n.d.). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates.
- Benchchem. (n.d.). tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate.
- Google Patents. (n.d.). CN108558792B - Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
- The Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent.
- ChemicalBook. (2023). tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate Chemical Properties,Uses,Production.
- Biosynth. (n.d.). tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate.
- ChemicalBook. (n.d.). tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate synthesis.
- BOC Sciences. (n.d.). CAS 571188-59-5 Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate.
Sources
- 1. nbinno.com [nbinno.com]
- 2. tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | 571188-59-5 | Benchchem [benchchem.com]
- 4. biosynth.com [biosynth.com]
- 5. tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | C14H22N4O2 | CID 11737525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. echemi.com [echemi.com]
- 9. tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | 571188-59-5 [chemicalbook.com]
- 10. CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]
- 11. watson-int.com [watson-int.com]
- 12. echemi.com [echemi.com]
